2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile, also known as AM-630, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the endocannabinoid anandamide, which is known to interact with the cannabinoid receptors in the body. The purpose of
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile involves the preparation of 4-(trifluoromethyl)nicotinonitrile, followed by the introduction of a 4-methoxyphenyl group and a hydroxy group at positions 6 and 2, respectively.
Starting Materials
Malononitrile, Acetone, Hydrogen cyanide, Chlorine, Sodium hydroxide, 4-methoxybenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Sodium borohydride, Trifluoroacetic acid, Sodium hydroxide, Hydrochloric acid, Ethanol
Reaction
Step 1: Synthesis of 4-(trifluoromethyl)nicotinonitrile
- In a round-bottom flask, add malononitrile (1 eq), acetone (2 eq), and hydrogen cyanide (1 eq)
- Heat the mixture at 80-90°C for 6-8 hours
- Cool the mixture to room temperature and filter the precipitate
- Wash the precipitate with cold water and dry it under vacuum to obtain 4-(trifluoromethyl)nicotinonitrile
Step 2: Introduction of 4-methoxyphenyl group
- Dissolve 4-(trifluoromethyl)nicotinonitrile (1 eq) in chloroform
- Add 4-methoxybenzaldehyde (1.5 eq) and sodium hydroxide (1.5 eq)
- Stir the mixture at room temperature for 24 hours
- Filter the mixture and wash the precipitate with cold water
- Dry the precipitate under vacuum to obtain 2-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine
Step 3: Introduction of hydroxy group
- Dissolve 2-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine (1 eq) in ethanol
- Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq)
- Heat the mixture at reflux for 6-8 hours
- Cool the mixture to room temperature and filter the precipitate
- Wash the precipitate with cold water and dry it under vacuum to obtain 2-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
Mechanism Of Action
2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a selective antagonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. It has been shown to inhibit the activation of CB2 receptors by endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines, as well as a decrease in the proliferation and migration of cancer cells.
Biochemical And Physiological Effects
2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile in lab experiments is its selectivity for the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation or inhibition. However, one of the limitations of using 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is its relatively low potency compared to other CB2 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could potentially lead to off-target effects.
Future Directions
There are several future directions for the study of 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile, including the development of more potent and selective CB2 receptor antagonists, the investigation of its potential therapeutic applications in additional diseases and conditions, and the elucidation of its mechanism of action at the molecular level. In addition, the use of 2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile in combination with other drugs or therapies could potentially enhance its therapeutic effects.
Scientific Research Applications
2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases and conditions, including pain, inflammation, cancer, and neurological disorders. It has been shown to have potent anti-inflammatory effects in animal models of arthritis and colitis. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c1-21-9-4-2-8(3-5-9)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJYFUADCJOTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134844 | |
Record name | 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660992 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
147381-61-1 | |
Record name | 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147381-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-METHOXYPHENYL)-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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